C.I.Acid Black 153
Description
C.I. Acid Black 153 is an azo dye widely used in industrial applications, particularly in textile dyeing. Azo dyes are characterized by the presence of one or more azo groups (–N=N–), which contribute to their chromatic intensity and stability. These dyes are typically synthesized via diazotization and coupling reactions, as seen in similar compounds like C.I. Disperse Red 153 (synthesized from 2-amino-5,6-dichlorobenzothiazole and N-ethyl-N-β-cyanoethyl aniline) .
Properties
CAS No. |
12234-52-5 |
|---|---|
Molecular Formula |
C10H8F3NO4 |
Synonyms |
C.I.Acid Black 153 |
Origin of Product |
United States |
Chemical Reactions Analysis
Azo Group Reactivity
The azo (-N=N-) bonds in C.I. Acid Black 153 undergo distinct reactions:
Reduction of Azo Linkages
-
Reducing Agents : Sodium dithionite or microbial action cleave -N=N- bonds, producing aromatic amines :
This reaction is critical in wastewater treatment but generates potentially toxic intermediates .
Acid-Base Reactions
Sulfonic acid groups (-SOH) react with bases like NaOH, forming water-soluble sulfonates :
Photochemical Degradation
UV exposure breaks azo bonds, causing fading. Degradation products include nitroso compounds and quinones .
Oxidative Reactions
-
With Strong Oxidizers : Hydrogen peroxide or hypochlorite oxidizes sulfonic groups, forming sulfones :
-
Metal Interactions : Iron ions catalyze decomposition, altering color intensity .
Industrial Stability and Reactivity
| Property | Observation |
|---|---|
| Thermal Stability | Decomposes >350°C |
| Solubility | 10 g/L in water at 25°C |
| pH Sensitivity | Stable at pH 3–10; precipitates in strong acids |
Sulfonation
Post-synthesis sulfonation enhances water solubility. For example:
This step is critical for dye application on protein fibers .
Toxicological Reaction Byproducts
Degradation releases aromatic amines (e.g., benzidine derivatives), which are mutagenic . Regulatory limits restrict concentrations in effluents to <1 ppm .
Comparison with Similar Compounds
C.I. Acid Black 1 (CAS 1064-48-8)
- Structural Differences: While both are acid black dyes, C.I. Acid Black 1 contains sulfonic acid groups that enhance water solubility, whereas C.I. Acid Black 153 may incorporate additional substituents (e.g., methyl or cyano groups) to modify adsorption and lightfastness .
- Environmental Impact :
- C.I. Acid Black 1 exhibits high toxicity to soil microorganisms, reducing agricultural productivity by inhibiting rhizobacterial growth and nitrogen utilization .
- Adsorption studies on volcanic rock reveal that C.I. Acid Black 1 forms "dye islands" on heterogeneous surfaces, with adsorption capacity increasing at higher temperatures. This behavior is modeled using Freundlich and Temkin isotherms .
- In contrast, C.I. Acid Black 153’s adsorption dynamics may differ due to structural variations affecting charge distribution and molecular size.
C.I. Disperse Red 153
- Synthesis: Synthesized via diazotization of 2-amino-5,6-dichlorobenzothiazole followed by coupling with N-ethyl-N-β-cyanoethyl aniline .
- Functional Differences: Unlike acid dyes, disperse dyes like C.I. Disperse Red 153 are non-ionic and designed for hydrophobic fibers (e.g., polyester). C.I. Acid Black 153, being water-soluble, is suited for wool and nylon.
Heterocyclic Analogues (e.g., CAS 17153-20-7)
The compound CAS 17153-20-7 (C₅H₅NO₃) shares structural motifs with azo dyes, such as aromatic heterocycles. Key differences include:
- Functional Groups : CAS 17153-20-7 contains an isoxazole ring, whereas C.I. Acid Black 153 likely features benzothiazole or naphthalene systems.
- Applications : CAS 17153-20-7 is used in pharmaceutical intermediates, while C.I. Acid Black 153 is tailored for textile dyeing .
Comparative Data Table
Research Findings and Environmental Considerations
- Adsorption Mechanisms: Acid dyes like C.I. Acid Black 1 adsorb onto volcanic rock via heterogeneous surface interactions, forming monolayers at high-energy sites. This process is critical for mitigating soil contamination but varies with dye structure .
- Degradation and Persistence : Azo dyes resist biodegradation due to stable –N=N– bonds. C.I. Acid Black 153 may persist in soil for weeks, similar to C.I. Acid Black 1, posing risks to microbial diversity and crop yields .
- Analytical Challenges : Chemical analysis of dyes in articles (e.g., textiles) requires advanced methods like HPLC-MS to distinguish structurally similar compounds .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing C.I. Acid Black 153, and how can experimental reproducibility be ensured?
- Methodological Answer : Synthesis typically involves diazotization and coupling reactions under controlled pH and temperature. To ensure reproducibility:
- Document reagent purity, molar ratios, and reaction times in detail .
- Validate intermediates via thin-layer chromatography (TLC) or HPLC at each step .
- Include error margins for critical parameters (e.g., ±2°C for temperature) in supplementary materials .
- Data Table Example:
| Parameter | Optimal Range | Tolerable Deviation |
|---|---|---|
| Reaction Temperature | 0–5°C | ±2°C |
| pH | 1.5–2.5 | ±0.3 |
Q. Which spectroscopic techniques are most effective for characterizing C.I. Acid Black 153, and how should conflicting spectral data be resolved?
- Methodological Answer :
- Use UV-Vis spectroscopy to confirm λmax (e.g., 570–620 nm for azo groups) .
- Resolve discrepancies in FT-IR or NMR data by cross-referencing with computational simulations (e.g., DFT) or literature benchmarks .
- Report instrument calibration details (e.g., solvent blank corrections) to mitigate artifacts .
Q. How does pH influence the stability of C.I. Acid Black 153 in aqueous solutions?
- Methodological Answer :
- Conduct accelerated stability testing across pH 2–12 using buffer solutions.
- Monitor degradation via spectrophotometry and correlate with Arrhenius kinetics .
- Validate findings with mass spectrometry (MS) to identify breakdown products .
Advanced Research Questions
Q. What mechanistic insights explain the photodegradation pathways of C.I. Acid Black 153 under UV irradiation?
- Methodological Answer :
- Perform controlled photolysis experiments with radical scavengers (e.g., NaN3 for singlet oxygen quenching) to isolate degradation mechanisms .
- Combine LC-MS/MS and electron paramagnetic resonance (EPR) to detect transient intermediates and reactive oxygen species .
- Compare experimental data with computational models (e.g., TD-DFT) to predict bond cleavage sites .
Q. How can contradictory toxicity data for C.I. Acid Black 153 in environmental studies be reconciled?
- Methodological Answer :
- Standardize bioassay conditions (e.g., Daphnia magna exposure time, nutrient levels) to minimize variability .
- Apply multivariate statistical analysis (e.g., PCA) to identify confounding factors (e.g., dissolved organic carbon) .
- Cross-validate results with in silico toxicity prediction tools (e.g., ECOSAR) .
Q. What advanced strategies optimize the dye’s adsorption efficiency on heterogeneous substrates?
- Methodological Answer :
- Screen substrates (e.g., functionalized silica, biochar) via batch adsorption isotherms (Langmuir/Freundlich models) .
- Use synchrotron-based XAS to study surface coordination chemistry .
- Integrate machine learning (e.g., random forest regression) to predict optimal pore size and surface charge .
Q. How do trace metal impurities in C.I. Acid Black 153 affect its electrochemical properties?
- Methodological Answer :
- Employ ICP-MS to quantify metal content (e.g., Cu, Fe) and correlate with cyclic voltammetry (CV) profiles .
- Design controlled doping experiments to isolate metal-specific effects on redox potentials .
- Validate with ab initio calculations to model impurity interactions .
Methodological Best Practices
- Data Validation : Triangulate findings using orthogonal techniques (e.g., HPLC + MS + computational modeling) .
- Ethical Reporting : Disclose conflicts of interest and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
- Literature Gaps : Prioritize primary literature over reviews, and annotate discrepancies in synthesis or toxicity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
